molecular formula C6H6ClNO B183061 2-Amino-6-chlorophenol CAS No. 38191-33-2

2-Amino-6-chlorophenol

Cat. No. B183061
CAS RN: 38191-33-2
M. Wt: 143.57 g/mol
InChI Key: QUIIUKFPLUUSGQ-UHFFFAOYSA-N
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Description

2-Amino-6-chlorophenol is a compound with the empirical formula C6H6ClNO and a molecular weight of 143.57 . It is a solid in form .


Molecular Structure Analysis

The molecular structure of 2-Amino-6-chlorophenol can be represented by the SMILES string OC(C(N)=CC=C1)=C1Cl . The InChI representation is 1S/C6H6ClNO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 .


Physical And Chemical Properties Analysis

2-Amino-6-chlorophenol has a molecular weight of 143.57 g/mol . It has a complexity of 99.1 and a topological polar surface area of 46.2 Ų . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors .

Scientific Research Applications

  • Scientific Field: Environmental Science

    • Application : Determination of Chlorophenols in Water .
    • Method of Application : The U.S. EPA method 528 provides guidelines for the GC-MS analysis of phenols in water. The method includes all the steps necessary to collect, prepare, and analyze samples and data. U.S. EPA 528 dictates the use of SPE cartridges for extraction and purification of analytes .
    • Results : The analysis of water samples for chlorophenols was performed using a system comprising a Thermo ScientificTM TRACETM 1310 series GC and a Thermo ScientificTM ISQTM LT mass spectrometer, controlled by Thermo ScientificTM DionexTM ChromeleonTM 7.2 Chromatography Data System (CDS) software .
  • Scientific Field: Chemical Crystallography

    • Application : Synthesis, Crystal Structure, Anion Sensing Applications and DFT Studies of (E)-2-[(3,5-Bis(trifluoromethyl)phenylimino)methyl]-4-chlorophenol .
    • Results : The specific results or outcomes obtained are not detailed in the search results .
  • Scientific Field: Environmental Science
    • Application : Adsorption of Chlorophenols from Aqueous Solution .
    • Method of Application : The study investigated the adsorption of 2-chlorophenol (2-CPh) and 2,4-dichlorophenol (2,4-DCPh) from aqueous solutions with mesoporous silica material MCM-48 after functionalizing with amine groups, such as 3- (trimethoxysilyl)propyl amine and tetraethylenepentamine .
    • Results : It was found that amino-modified ordered mesoporous silica materials show significant adsorption for 2-CPh and 2,4-DCPh. This is possible due to the alkaline and acid interactions among the amine functional groups and chlorophenols .
  • Scientific Field: Chemical Synthesis

    • Application : Synthesis of other chemicals .
    • Method of Application : 2-Amino-6-chlorophenol can be used as a starting material or intermediate in the synthesis of other chemicals . The specific methods of application or experimental procedures are not detailed in the search results.
    • Results : The specific results or outcomes obtained are not detailed in the search results .
  • Scientific Field: Environmental Science

    • Application : Disinfectant .
    • Method of Application : 2-Chlorophenol, which is structurally similar to 2-Amino-6-chlorophenol, has been used as a disinfectant . The specific methods of application or experimental procedures are not detailed in the search results.
    • Results : The specific results or outcomes obtained are not detailed in the search results .

Safety And Hazards

2-Amino-6-chlorophenol is considered hazardous. It has been classified as having acute oral toxicity and can cause eye irritation . It’s important to handle this compound with care, avoiding ingestion and inhalation .

properties

IUPAC Name

2-amino-6-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUIIUKFPLUUSGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70424552
Record name 2-amino-6-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-chlorophenol

CAS RN

38191-33-2
Record name 2-amino-6-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70424552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-chlorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of 2-chloro-6-nitrophenol (1.210 g, 6.972 mmol) in ethanol (50 mL) was treated with iron powder (1.947 g, 34.86 mmol) and concentrated HCl (3 mL). The yellow mixture was heated to reflux for 18 h and then cooled to room temperature. The reaction mixture was filtered through a pad of Celite, and the filtrate was neutralized with satd aq NaHCO3 solution. The resulting gray suspension was filtered through a pad of Celite, and the filtrate was extracted with ethyl acetate (3×20 mL). The combined organic layers were washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to give a black solid. Trituration with heptane afforded 2-amino-6-chlorophenol (0.577 g, 58%) as a dark brown solid. RP-HPLC (25 to 100% CH3CN in 0.1 N aqueous ammonium acetate over 10 min at 1 mL/min using a Hypersil HS C18, 100 Å, 5 μm, 250×4.6 mm column) tr=7.30 min., 91%; m/z 143 (MH+).
Quantity
1.21 g
Type
reactant
Reaction Step One
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Quantity
3 mL
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50 mL
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solvent
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1.947 g
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Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

6-chloro-2-aminophenol (12B) was prepared from 12A according to the procedure described for preparing 9B in Example 9.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-chlorophenol
Reactant of Route 2
2-Amino-6-chlorophenol
Reactant of Route 3
2-Amino-6-chlorophenol
Reactant of Route 4
2-Amino-6-chlorophenol
Reactant of Route 5
2-Amino-6-chlorophenol
Reactant of Route 6
2-Amino-6-chlorophenol

Citations

For This Compound
16
Citations
CO Ike, BE Ezema, JI Ayogu, DI Ugwu… - Asian Journal of …, 2015 - researchgate.net
… -5-one (3) were prepared by the condensation of 2,3-dichloro-1,4-naphthoquinone with 2-aminothiophenol, 4,5-diamino-6-hydroxypyrimidin-2-thiol and 2-amino-6-chlorophenol …
Number of citations: 9 www.researchgate.net
L Katz, MS COHEN - The Journal of Organic Chemistry, 1954 - ACS Publications
… Although 2-amino-6-chlorophenol has been mentioned in connection with tuberculosis … satisfactory and catalytic reduction afforded 2-amino-6-chlorophenol. Thisin turn was converted …
Number of citations: 57 pubs.acs.org
S Hünsch, W Richter, I Ugi… - Liebigs Annalen der …, 1994 - Wiley Online Library
The synthesis and the use of the five‐membered cyclic phosphorylating agents 1a–c are described. Their difunctional phosphorylating properties towards alkanols and hydroxylated …
L Liu, M Tang, R Pragani, FG Whitby… - Journal of medicinal …, 2021 - ACS Publications
… This compound was prepared via method 4 using 2-amino-6-chlorophenol 81H as the starting material to afford 1-(7-chlorobenzo[d]oxazol-2-yl)guanidine 74H. …
Number of citations: 3 pubs.acs.org
HG Bray, SP James, WV Thorpe - Biochemical Journal, 1956 - ncbi.nlm.nih.gov
… 2-Amino-6-chlorophenol, mp 740, is unstable. It gave a red-brown colour with FeCl3. The diacetyl derivative, 2-acetamido-1-acetoxy-6-chlorobenzene, mp 1280, formed long colourless …
Number of citations: 47 www.ncbi.nlm.nih.gov
JA Amrhein, TS Beyett, WW Feng… - Journal of Medicinal …, 2022 - ACS Publications
Activating mutations in the epidermal growth factor receptor (EGFR) are frequent oncogenic drivers of non-small-cell lung cancer (NSCLC). The most frequent alterations in EGFR are …
Number of citations: 6 pubs.acs.org
L Kollár, M Gobec, B Szilágyi, M Proj, D Knez… - European Journal of …, 2021 - Elsevier
… The reaction was carried out according to the General procedure by using 2-amino-6-chlorophenol (XX, 144 mg, 1.0 mmol, 1.0 equiv.) and Appel’s salt (250 mg, 1.2 mmol, 1.2 equiv.). …
Number of citations: 8 www.sciencedirect.com
A Albert, D Magrath - Biochemical Journal, 1947 - ncbi.nlm.nih.gov
… 2-Amino-6-chlorophenol (3-5g.), nitrobenzenesulphoniq acid mixture (27 g.), water (14 ml.) and glycerol (7.5 ml.) were heated for 7 hr. as described for 5-propyloxine. The mixture was …
Number of citations: 102 www.ncbi.nlm.nih.gov
J Sam, JN Plampin - Journal of Pharmaceutical Sciences, 1964 - Wiley Online Library
The synthesis of a number of substituted 2‐aminobenzoxazoles and benzoxazolinones is described. The majority of the compounds exhibit marked muscle relaxant activity, two of the …
Number of citations: 65 onlinelibrary.wiley.com
KD Rynearson - 2014 - search.proquest.com
A series of novel benzoxazoles was designed and synthesized with the goal of binding to subdomain IIa of the Hepatitis C virus (HCV) internal ribosome entry site (IRES) RNA and …
Number of citations: 3 search.proquest.com

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